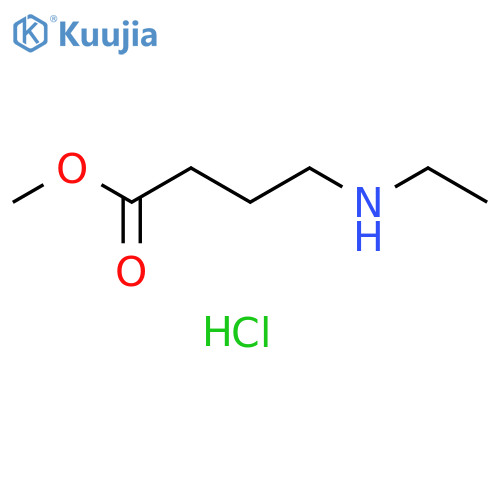Cas no 1951442-14-0 (Methyl 4-(ethylamino)butanoate hydrochloride)

1951442-14-0 structure
商品名:Methyl 4-(ethylamino)butanoate hydrochloride
CAS番号:1951442-14-0
MF:C7H16ClNO2
メガワット:181.660441398621
MDL:MFCD27997391
CID:4630969
PubChem ID:118798526
Methyl 4-(ethylamino)butanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(Ethylamino)Butanoate Hydrochloride(WX600178)
- METHYL 4-(ETHYLAMINO)BUTANOATE HCL
- Methyl 4-(Ethylamino)Butanoate Hydrochloride
- Methyl 4-(ethylamino)butanoate hydrochloride
-
- MDL: MFCD27997391
- インチ: 1S/C7H15NO2.ClH/c1-3-8-6-4-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H
- InChIKey: ZCDPCIDJUQBESL-UHFFFAOYSA-N
- ほほえんだ: C(=O)(OC)CCCNCC.Cl
Methyl 4-(ethylamino)butanoate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-66326-1G |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | >95% | 1g |
£707.00 | 2023-09-07 | |
| eNovation Chemicals LLC | D763909-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 1g |
$500 | 2024-06-06 | |
| Enamine | EN300-2009332-0.25g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 0.25g |
$238.0 | 2023-09-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110309-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95+% | 1g |
¥4177 | 2023-04-09 | |
| Enamine | EN300-2009332-0.1g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 0.1g |
$167.0 | 2023-09-16 | |
| Enamine | EN300-2009332-10.0g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 10g |
$2649.0 | 2023-06-01 | |
| 1PlusChem | 1P00I3RR-250mg |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 250mg |
$247.00 | 2025-02-28 | |
| Enamine | EN300-2009332-10g |
methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 10g |
$2649.0 | 2023-09-16 | |
| eNovation Chemicals LLC | D763909-500mg |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 500mg |
$355 | 2024-06-06 | |
| A2B Chem LLC | AI43895-1g |
Methyl 4-(ethylamino)butanoate hydrochloride |
1951442-14-0 | 95% | 1g |
$413.00 | 2024-04-20 |
Methyl 4-(ethylamino)butanoate hydrochloride 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
1951442-14-0 (Methyl 4-(ethylamino)butanoate hydrochloride) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
